3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one
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Overview
Description
3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one is an organic compound that features a tert-butyl group attached to a hydroxyisobenzofuranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one typically involves the introduction of the tert-butyl group into the isobenzofuranone structure. One common method is through the reaction of isobenzofuranone with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and various amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives have potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound shares the tert-butyl group and has similar antioxidant properties.
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group, used in organic synthesis and industrial applications.
Uniqueness
3-(tert-Butyl)-3-hydroxyisobenzofuran-1(3H)-one is unique due to its specific structure, which combines the tert-butyl group with the hydroxyisobenzofuranone moiety.
Properties
CAS No. |
54537-69-8 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-tert-butyl-3-hydroxy-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-11(2,3)12(14)9-7-5-4-6-8(9)10(13)15-12/h4-7,14H,1-3H3 |
InChI Key |
CXLPVLPOUXZWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C2=CC=CC=C2C(=O)O1)O |
Origin of Product |
United States |
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